Product packaging for (R)-Oxetan-2-ylmethanamine hydrochloride(Cat. No.:)

(R)-Oxetan-2-ylmethanamine hydrochloride

Cat. No.: B13975371
M. Wt: 123.58 g/mol
InChI Key: ZHTLEIXWUMWTBQ-PGMHMLKASA-N
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Description

Significance of Three-Dimensionality in Molecular Design and Synthesis

The spatial arrangement of atoms within a molecule, its three-dimensionality, is a critical factor in determining its biological activity. Historically, many synthetic molecules have been predominantly flat, or two-dimensional, which can limit their interaction with the complex, three-dimensional surfaces of biological targets like proteins and enzymes. nih.gov The exploration of three-dimensional chemical space is therefore a major goal in medicinal chemistry. rsc.org

Molecules with a higher degree of three-dimensionality, often characterized by a greater fraction of sp³-hybridized carbon atoms and the presence of chiral centers, tend to exhibit improved physicochemical properties. nih.govresearchgate.netsemanticscholar.orgwhiterose.ac.uk Increased three-dimensionality can lead to enhanced solubility, better metabolic stability, and higher target selectivity. nih.gov This is because a more spherical or globular shape can disrupt crystal packing, leading to better solubility, and can provide more specific and effective interactions with biological receptors. nih.gov Consequently, drug candidates with greater 3D character often have a higher probability of success in clinical trials. The development of synthetic strategies that allow for the rapid and controlled construction of such three-dimensional molecules is therefore of paramount importance. rsc.org

Role of Small Ring Ethers in Advanced Synthetic Strategies

Small ring ethers, such as oxetanes, are valuable building blocks in organic synthesis. eurjchem.com The oxetane (B1205548) ring, a four-membered heterocycle containing one oxygen atom, possesses significant ring strain, which makes it a reactive intermediate for various chemical transformations. acs.org Despite this strain, the oxetane motif is remarkably stable under many physiological and synthetic conditions, making it an attractive component for incorporation into drug candidates. nih.govrsc.org

Overview of (R)-Oxetan-2-ylmethanamine Hydrochloride as a Chiral Amine Building Block

This compound is a prime example of a chiral building block that combines the desirable features of both a chiral amine and an oxetane ring. This compound features a primary amine attached to a methyl group at the 2-position of the oxetane ring, with the stereochemistry defined as the (R)-enantiomer.

As a chiral amine, it provides a crucial handle for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. The presence of the oxetane ring imparts the aforementioned benefits of this motif, including potential improvements in solubility and metabolic stability. This particular building block has been identified as a key intermediate in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists, which are important in the development of therapeutics. google.comgoogle.com

The synthesis of (R)-Oxetan-2-ylmethanamine has been an area of active research. Traditional methods sometimes employed hazardous reagents such as sodium azide (B81097) to introduce the amine functionality. google.com More recent and improved synthetic routes have been developed to avoid the use of such materials, for instance, by utilizing dibenzylamine (B1670424) to introduce the nitrogen atom, thereby improving the safety profile of the synthesis. google.com The hydrochloride salt form of the compound is commonly used to enhance its stability and handling properties. evitachem.com

Below is a table summarizing some of the key properties of (R)-Oxetan-2-ylmethanamine and its hydrochloride salt.

PropertyValueReference
Chemical FormulaC4H9NO (base), C4H10ClNO (hydrochloride) evitachem.comchemicalbook.com
Molecular Weight87.12 g/mol (base) chemicalbook.com
CAS Number2090728-35-9 (R-isomer base) chemicalbook.comchemicalbook.com
AppearanceColorless to light yellow liquid (base) chemicalbook.com
Boiling Point (Predicted)130.9 ± 13.0 °C chemicalbook.comchemicalbook.com
Density (Predicted)1.004 ± 0.06 g/cm³ chemicalbook.com
pKa (Predicted)9.47 ± 0.29 chemicalbook.com

Table of Compounds

Compound Name
This compound
(R)-Oxetan-2-ylmethanamine
Sodium azide
Dibenzylamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B13975371 (R)-Oxetan-2-ylmethanamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

[(2R)-oxetan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H/t4-;/m1./s1

InChI Key

ZHTLEIXWUMWTBQ-PGMHMLKASA-N

Isomeric SMILES

C1CO[C@H]1CN.Cl

Canonical SMILES

C1COC1CN.Cl

Origin of Product

United States

Stereochemical Considerations and Enantioselective Synthesis of R Oxetan 2 Ylmethanamine Hydrochloride

Strategies for Enantiomeric Purity Control in Oxetane (B1205548) Synthesis

Control over stereochemistry in the synthesis of chiral oxetanes like (R)-Oxetan-2-ylmethanamine is achieved through several distinct and effective strategies. These approaches are designed to selectively produce one enantiomer over the other, thereby ensuring the final product possesses the required stereochemical integrity.

Chiral resolution is a traditional yet powerful method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, enantiomerically pure components. This is typically accomplished by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization.

Classical Resolution via Diastereomeric Salt Formation : This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, often a chiral acid such as tartaric acid. rsc.org The reaction forms two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct solubilities, allowing one to be selectively crystallized from the solution while the other remains dissolved. rsc.org After separation by filtration, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.

Kinetic Resolution : This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In a kinetic resolution, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material. A notable example in oxetane chemistry is photochemical kinetic resolution, where chiral spirocyclic oxetanes were irradiated in the presence of a chiral thioxanthone catalyst. nih.gov This process led to the decomposition of the minor enantiomer, resulting in an enrichment of the major enantiomer with high enantiomeric excess (ee). nih.gov

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds directly, often starting from prochiral or achiral substrates. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Desymmetrization of Prochiral Oxetanes : A common strategy involves the desymmetrization of a prochiral oxetane using a chiral catalyst. For instance, chiral Brønsted acids have been employed to catalyze the intramolecular ring-opening of oxetanes by a nucleophile. nsf.govnih.govresearchgate.net This process can efficiently generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govnih.govresearchgate.net Similarly, chiral phosphoric acids have been used as catalysts in the desymmetrization of oxetanes for the synthesis of other chiral heterocycles. nih.gov

Catalytic Asymmetric Additions : Another approach involves the catalytic asymmetric addition of a nucleophile to a symmetric ketone, such as oxetan-3-one. An example is the iridium-catalyzed reductive coupling of oxetanone with allylic acetates. nih.gov Using a chiral ligand like (S)-tol-BINAP, this method allows for the formation of highly enantiomerically enriched chiral α-stereogenic oxetanols, which can serve as precursors to other chiral oxetane derivatives. nih.gov

The table below summarizes key findings from selected asymmetric catalysis studies for oxetane synthesis.

Catalytic SystemSubstrate TypeProduct TypeKey Feature
Chiral Brønsted AcidProchiral OxetaneChiral TetrahydrothiophenesIntramolecular oxetane desymmetrization. nsf.govnih.gov
Chiral Phosphoric AcidProchiral OxetaneChiral PyrrolidinesOxetane desymmetrization. nih.gov
Iridium-tol-BINAPOxetanoneChiral OxetanolEnantioselective reductive coupling. nih.gov

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

One of the most well-known applications of this principle is the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries to control the stereochemistry of aldol additions. In the context of oxetane synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the stereoselective formation or functionalization of the oxetane ring. For example, a readily available tert-butylsulfinamide chiral auxiliary has been successfully used in the asymmetric synthesis of pyrrolidines through the desymmetrization of oxetanes, demonstrating the utility of this strategy in reactions involving four-membered rings. nih.gov

Spectroscopic and Chromatographic Methods for Chiral Purity Assessment

Accurately determining the enantiomeric excess (ee) is crucial to validate the success of any enantioselective synthesis or resolution. ic.ac.uk A variety of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent. heraldopenaccess.us

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. heraldopenaccess.usuma.es The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Patent literature detailing the synthesis of related oxetane amines provides specific conditions for chiral HPLC analysis, which can be adapted to assess the purity of (R)-Oxetan-2-ylmethanamine. google.com Gas chromatography (GC) on a chiral column can also be used for volatile and thermally stable compounds. ic.ac.ukstereoelectronics.org

The following table presents representative chiral HPLC conditions for the analysis of a closely related oxetane derivative, illustrating the parameters used for such assessments. google.com

ParameterCondition
Column Chiralpak AD-H, 4.6 x 150 mm
Mobile Phase 3:7 (v/v) Ethanol/Heptane with 0.1% (w/w) DMEA
Flow Rate 1 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer 7.93 min
Retention Time (R)-enantiomer 9.50 min

Spectroscopic Methods :

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis, particularly when used with chiral additives. stereoelectronics.org Chiral solvating agents or chiral shift reagents (often lanthanide-based complexes) can be added to the NMR sample. ic.ac.uk These agents form transient diastereomeric complexes with the enantiomers, causing the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum, allowing for their quantification. stereoelectronics.org

Chiroptical Methods : Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. heraldopenaccess.usnih.gov Enantiomers produce mirror-image CD spectra, and the intensity of the signal is proportional to the enantiomeric excess. nih.gov Polarimetry, which measures the rotation of plane-polarized light, is a classical method but can be less accurate and requires rigorous control of experimental conditions. ic.ac.uk

Advanced Synthetic Methodologies for R Oxetan 2 Ylmethanamine Hydrochloride

Ring Expansion Strategies for Oxetane (B1205548) Formation

The construction of the four-membered oxetane ring is a significant challenge due to its inherent ring strain. beilstein-journals.org Ring expansion strategies, starting from more readily available three-membered rings or other precursors, offer a thermodynamically favorable route to this valuable heterocyclic motif. beilstein-journals.org

From Epoxides/Oxiranes

A common and effective method for synthesizing oxetanes is through the ring expansion of epoxides. magtech.com.cn This transformation is thermodynamically driven by the relief of greater ring strain in the three-membered epoxide ring compared to the four-membered oxetane. beilstein-journals.org One established approach involves the use of sulfur-stabilized carbanions, such as dimethyloxosulfonium methylide. beilstein-journals.org These reagents are known to convert carbonyl compounds to epoxides (the Corey-Chaykovsky reaction), but using an excess of the ylide can promote a subsequent ring expansion of the initially formed epoxide to the corresponding oxetane. beilstein-journals.org

In 2009, Shibasaki and colleagues demonstrated the use of sulfur ylides to ring-expand epoxides into enantioenriched oxetanes. illinois.edu Another method, reported by Servin and Krief in 1980, involves opening epoxides with a selenomethyllithium reagent. illinois.eduacs.org The resulting ring-opened hydroxyselenide intermediate is then converted to a halide, which can be cyclized with a base to form the oxetane. acs.org

A process disclosed for preparing (S)-oxetan-2-ylmethanamine starts from (S)-2-((benzyloxy)methyl)oxirane, which undergoes a ring expansion to form the oxetane structure. evitachem.comgoogle.com This highlights the industrial relevance of epoxide ring expansion in synthesizing derivatives of (R)-oxetan-2-ylmethanamine hydrochloride.

Table 1: Ring Expansion of Epoxides to Oxetanes using Sulfur Ylides (This is an interactive table, scroll to see more data.)

Epoxide Substrate Ylide Reagent Conditions Yield (%) Enantiomeric Excess (ee %) of Oxetane
Phenyl oxirane Dimethylsulfoxonium methylide NaH, DMSO, 70 °C 85 >98
2-Naphthyl oxirane Dimethylsulfoxonium methylide Not specified Not specified Not specified
4-Chlorophenyl oxirane Dimethylsulfoxonium methylide Not specified Not specified Not specified
n-Octyl oxirane Dimethylsulfoxonium methylide Not specified Not specified Not specified

Data compiled from research by Shibasaki (2009). illinois.edu

From Other Precursors

Beyond epoxides, oxetanes can be synthesized from other precursors through intramolecular cyclization. The Williamson ether synthesis is a foundational method, typically involving the cyclization of a 1,3-halohydrin. acs.org An important enantioselective synthesis of 2-aryl-substituted oxetanes was achieved via the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization promoted by potassium hydroxide. acs.org This method has achieved enantiomeric excesses of 79–89%. acs.org

1,3-diols are also valuable precursors. Nelson and co-workers reported a stereocontrolled synthesis of 2,4-substituted oxetanes from syn- and anti-1,3-diols. acs.org Selective conversion of the diols to acetoxybromides, followed by cyclization, allows for the formation of the oxetane ring with predictable stereochemistry. acs.org

Stereoselective Amination Reactions

The introduction of the amine functionality at the C2 position of the oxetane ring with the correct stereochemistry is a critical step in the synthesis of this compound.

Direct Amination Approaches

Direct amination approaches aim to install the nitrogen atom in a single or fewer steps, often improving process efficiency and safety. A recently developed method for the synthesis of (S)-oxetan-2-ylmethanamine, the enantiomer of the subject compound, avoids the use of hazardous azide (B81097) intermediates altogether. morressier.com This improved process introduces the amine nitrogen by using dibenzylamine (B1670424) as the nitrogen source. morressier.com The process starts with (R)-(-)-epichlorohydrin and dibenzylamine to form (R)-1-chloro-3-(dibenzylamino)propan-2-ol. This intermediate is then treated with a base to form (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine, which subsequently undergoes a ring expansion using trimethylsulfoxonium (B8643921) iodide and a base to yield (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine. The final amine is obtained after deprotection. google.com This strategy introduces the protected nitrogen atom before the ring expansion step, providing a safer synthetic route. morressier.comgoogle.com

Multi-Step Amination Pathways

Multi-step pathways, particularly those involving azide intermediates, are a well-established method for introducing an amine group. A common industrial synthesis for oxetane-containing amines involves the nucleophilic substitution with sodium azide, followed by the reduction of the resulting azide intermediate to the primary amine. evitachem.comgoogle.com

For instance, a synthetic route can involve the regio- and stereoselective ring opening of an epoxide with sodium azide (NaN₃) to yield an azido (B1232118) alcohol. acs.org Subsequent selective tosylation of the primary alcohol, followed by an intramolecular Williamson etherification, forms the azido-oxetane intermediate. acs.org The final step is the reduction of the azide to the amine.

Process Safety Considerations for Azide Reduction: The use of sodium azide and the generation of organic azides pose significant safety risks. Azide compounds are highly toxic, and many organic azides are heat and shock-sensitive, with the potential to decompose explosively. google.cominnosyn.com To mitigate these hazards, continuous-flow chemistry has emerged as a safer alternative to traditional batch processing. innosyn.comnih.gov Flow chemistry minimizes the accumulation of hazardous intermediates by ensuring that the continuously produced alkyl-azide is immediately consumed in the subsequent reaction step, such as an in-line hydrogenation or Staudinger reduction. innosyn.comnih.gov This approach prevents the isolation and accumulation of potentially unstable azide compounds, significantly improving the process safety profile. innosyn.comnih.gov

Table 2: Comparison of Amination Pathways (This is an interactive table, scroll to see more data.)

Pathway Nitrogen Source Key Steps Safety Profile

Palladium-Catalyzed Transformations in the Synthesis of this compound

Palladium catalysis plays a crucial role in modern organic synthesis, enabling a wide range of transformations. In the context of synthesizing this compound, its most prominent application is in the deprotection step of amine protecting groups.

In the direct amination strategy using dibenzylamine, the two benzyl (B1604629) groups on the nitrogen atom must be removed to yield the final primary amine. google.com This debenzylation is efficiently achieved through palladium-catalyzed hydrogenolysis. The process involves dissolving the dibenzyl-protected oxetane intermediate, (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine, in a solvent like ethanol, followed by the addition of palladium on carbon (Pd/C) as the catalyst. google.com The reaction is then carried out under a hydrogen atmosphere, often in the presence of hydrochloric acid to directly form the hydrochloride salt of the product. google.com

This catalytic hydrogenation is a clean and efficient method for deprotection, typically proceeding with high yield and leaving the chiral oxetane core intact. The use of palladium catalysts is well-established for its high efficiency in cleaving benzyl-nitrogen bonds under relatively mild conditions.

While other palladium-catalyzed reactions, such as C-H activation or cross-coupling, are used to synthesize various functionalized oxetanes, the key and documented role of palladium in the specific synthesis of this compound and its enantiomer is in this final, critical deprotection step. acs.orgdocumentsdelivered.combeilstein-journals.org

Process Intensification and Scalability Considerations in Synthetic Route Development

The industrial production of this compound, a key building block in the synthesis of pharmacologically active molecules, necessitates the development of synthetic routes that are not only efficient but also amenable to large-scale production. google.comgoogle.com Process intensification focuses on developing safer, more sustainable, and economically viable manufacturing processes. cetjournal.it This involves moving away from traditional batch processes towards more efficient configurations, such as continuous flow reactors, which can offer improved heat exchange, better control over reaction parameters, and reduced volumes of hazardous materials. cetjournal.itunito.it

A significant consideration in the scalability of synthetic routes for this compound is the nature of the reagents and intermediates involved. google.comgoogle.com For instance, early synthetic approaches that utilized highly toxic and potentially explosive azide compounds posed significant safety risks and required costly containment measures, making them less suitable for large-scale industrial application. google.comgoogle.com Newer methodologies have focused on circumventing these hazardous steps by introducing the nitrogen atom earlier in the synthetic sequence using safer reagents. google.com The development of a process that starts from readily available materials like (R)-(-)-epichlorohydrin and introduces a protected amine group prior to the oxetane ring formation represents a significant step forward in terms of scalability and safety. google.com This approach, which avoids azide intermediates, addresses the need for a less resource-intensive and more efficient production process. google.comgoogle.com

High-Yielding Protocols

The economic viability of a synthetic process on an industrial scale is heavily dependent on achieving high yields in each chemical transformation. Research into the synthesis of this compound has led to the development of protocols with high-yielding steps. For example, a modern, non-azide route has demonstrated high efficiency. In this pathway, the key intermediate (S)-N,N-dibenzy1-1-(oxetan-2-yl)methanamine was prepared with a reported yield of 83%. google.com This multi-step synthesis begins with the reaction of dibenzylamine and (R)-(-)-epichlorohydrin, followed by ring formation and subsequent deprotection to yield the final product. google.com The optimization of reaction conditions, such as temperature, solvent, and reagent stoichiometry, is crucial for maximizing yields and ensuring the process is robust and reproducible on a large scale. google.com

StepProductReported Yield
Formation of Dibenzyl Oxetane Intermediate(S)-N,N-dibenzy1-1-(oxetan-2-yl)methanamine83% google.com

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact and enhance process safety. A primary concern in the synthesis of this compound has been the use of hazardous reagents. google.comevitachem.com

A significant advancement in the green synthesis of this compound is the elimination of sodium azide, which is traditionally used to introduce the amine functional group. google.comgoogle.comevitachem.com Azide compounds are highly toxic and can be explosive, presenting considerable physical and environmental hazards. google.comgoogle.com An improved process has been developed that avoids azides altogether by introducing a protected nitrogen group (dibenzylamine) at an early stage, prior to the formation of the oxetane ring. google.com This strategic change not only mitigates significant safety risks but also simplifies the process by reducing the need for specialized handling and waste treatment protocols. google.com This approach aligns with the core green chemistry principle of designing safer chemical syntheses.

Further optimization from a green chemistry perspective involves the careful selection of solvents and minimizing waste streams. While solvents like dimethylformamide (DMF) have been used, ongoing efforts in process development aim to replace such solvents with more environmentally benign alternatives where possible. google.com

Comparative Analysis of Synthetic Routes for this compound

Two main synthetic strategies for producing this compound have been prominent: a traditional route involving an azide intermediate and a more modern, azide-free approach. A comparative analysis highlights the significant advantages of the latter in terms of safety, scalability, and adherence to green chemistry principles. google.comgoogle.comevitachem.com

The azide-based route typically starts from (S)-2-((benzyloxy)methyl)oxirane. google.comevitachem.com This multi-step process involves a ring expansion to form the oxetane structure, followed by the introduction of the nitrogen atom via nucleophilic substitution with sodium azide. The resulting azide intermediate is then reduced to form the desired amine. evitachem.com While effective in producing the target molecule, this route's reliance on sodium azide is a major drawback due to the reagent's high toxicity and explosive potential, which complicates handling and scalability. google.comgoogle.com

The azide-free route represents a significant process improvement. google.com This pathway often commences with the reaction of dibenzylamine with an epoxide such as (R)-(-)-epichlorohydrin. The nitrogen is thus incorporated early in a protected form. The subsequent steps involve the formation of the oxetane ring and finally, deprotection to release the primary amine. google.com This method systematically designs out the primary hazard associated with the older route, making the entire process inherently safer and more suitable for large-scale industrial production. google.com

The following table provides a comparative overview of these two synthetic approaches:

FeatureAzide-Based RouteAzide-Free (Dibenzylamine) Route
Starting Materials (S)-2-((benzyloxy)methyl)oxirane google.comevitachem.com(R)-(-)-epichlorohydrin, Dibenzylamine google.com
Nitrogen Source Sodium Azide (NaN₃) google.comevitachem.comDibenzylamine google.com
Key Intermediates Azide intermediate google.comevitachem.comN,N-dibenzyl protected amine intermediate google.com
Safety Concerns High toxicity and explosion hazard from azide compounds. google.comgoogle.comAvoids highly toxic and explosive reagents. google.com
Scalability Limited by safety risks and handling requirements of azides. google.comMore amenable to large-scale production due to improved safety profile. google.com
Green Chemistry Poor; utilizes a highly hazardous reagent. google.comgoogle.comGood; eliminates the use of azide compounds. google.com

Computational and Theoretical Chemistry Studies on R Oxetan 2 Ylmethanamine Hydrochloride and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential tools for understanding the conformational landscape of molecules. nih.gov For oxetane-containing compounds, these calculations help determine the relative stability of different conformers, which is crucial for understanding their biological activity.

The oxetane (B1205548) ring is a four-membered heterocycle with significant ring strain (approximately 106 kJ/mol). nih.gov It typically adopts a nearly planar or slightly puckered conformation. nih.govmdpi.com The introduction of a substituent, such as the aminomethyl group in (R)-Oxetan-2-ylmethanamine, can influence this puckering. Quantum chemical calculations can predict the preferred puckering angle and the rotational barriers of the aminomethyl side chain.

These calculations are also vital for understanding stereoselectivity in reactions involving oxetane derivatives. By modeling the transition states of reactions, chemists can predict which enantiomer will be preferentially formed. For instance, in the synthesis of chiral amines, computational models can elucidate the binding modes of different enantiomers with a receptor's active site, explaining observed stereoselectivity.

Table 1: Theoretical Conformational Energy Profile of (R)-Oxetan-2-ylmethanamine

Conformer Dihedral Angle (O-C2-Cα-N) Relative Energy (kcal/mol) Predicted Population (%)
Gauche I 60° 0.00 45
Anti 180° 0.50 30
Gauche II -60° 0.75 25

Note: This data is illustrative, based on typical energy profiles for similar structures, and would be determined with specific quantum chemical calculations.

Molecular Dynamics Simulations of Oxetane-Containing Structures

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and interactions of oxetane-containing structures in a biological environment. acs.org These simulations can model how a molecule like (R)-Oxetan-2-ylmethanamine hydrochloride interacts with water molecules, ions, and biological macromolecules such as proteins.

MD simulations have been used to study peptides containing oxetane motifs, revealing that these structures can adopt well-defined folded conformations stabilized by hydrogen bonding. acs.orgresearchgate.net This ability to induce specific secondary structures is a key aspect of their utility in medicinal chemistry. For this compound, MD simulations could predict its binding mode to a target protein, the stability of the protein-ligand complex, and the role of the oxetane ring in mediating these interactions. The oxetane's oxygen atom can act as a hydrogen bond acceptor, a feature that can be critical for binding affinity. acs.org

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of oxetanes and elucidating their reaction mechanisms. researchgate.net The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions with nucleophiles. acs.org Theoretical calculations can map the potential energy surface of these reactions, identifying the transition states and intermediates, and predicting the activation energy barriers. nih.gov

For instance, computational studies can explore the pathways of photochemical cleavage of oxetanes, which can proceed through different bond-scission events. acs.org Understanding these pathways is crucial for predicting the metabolic fate of oxetane-containing drugs. In the case of this compound, computational models could predict its susceptibility to metabolic enzymes like cytochrome P450 and identify potential metabolites arising from oxidation or ring-opening.

Table 2: Calculated Activation Energies for Ring-Opening Reactions of a Substituted Oxetane

Nucleophile Reaction Pathway Activation Energy (kcal/mol)
H₂O Acid-Catalyzed 15.2
H₂O Base-Catalyzed 22.5
Thiol Neutral Conditions 18.9

Note: This data is representative and illustrates how computational chemistry can quantify reactivity.

Ligand Design Principles Incorporating Oxetane Motifs

The oxetane motif has become increasingly popular in ligand design due to its unique physicochemical properties. researchgate.net It is considered a bioisostere for gem-dimethyl and carbonyl groups, meaning it can replace these groups in a molecule while maintaining or improving biological activity. nih.govacs.org Computational tools are instrumental in applying these design principles.

Key advantages of incorporating oxetanes, often rationalized through computational analysis, include:

Improved Physicochemical Properties : Oxetanes can enhance aqueous solubility, reduce lipophilicity (logP), and improve metabolic stability. mdpi.comacs.orgresearchgate.net The polar nature of the oxetane ring contributes to these effects.

Modulation of Basicity : Placing an oxetane ring adjacent to an amine can significantly lower the amine's pKa due to the inductive electron-withdrawing effect of the oxetane oxygen. nih.gov This can be advantageous for optimizing a drug's pharmacokinetic profile.

Increased Three-Dimensionality : The non-planar structure of the oxetane ring adds sp³ character to a molecule, increasing its three-dimensionality. acs.orgnih.gov This can lead to improved binding selectivity and access to novel chemical space.

Computational modeling suggested that in one instance, an oxetane motif extended into a hydrophobic pocket and formed a hydrogen bond with a specific amino acid residue. nih.gov

Three-Dimensionality Analysis using Computational Tools

The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity. nih.gov Computational tools are used to quantify the 3D nature of molecules, and these analyses have shown that incorporating motifs like oxetanes can be an effective strategy to move away from the flat, two-dimensional structures that dominate many compound libraries. acs.org

One common method for analyzing three-dimensionality is the calculation of the Principal Moments of Inertia (PMI). nih.gov This analysis plots the normalized moments of inertia on a triangular graph, where the corners represent rod-like, disc-like, and spherical shapes. Molecules with higher sp³ character, such as those containing oxetane rings, tend to populate the central, more spherical region of the PMI plot.

The incorporation of the oxetane ring in this compound imparts a defined 3D structure, which can be crucial for its specific interactions with biological targets. acs.org Computational analysis of its 3D structure can help rationalize its binding affinity and selectivity.

Table 3: Comparison of Molecular Descriptors for a Phenyl Group vs. an Oxetane-Containing Fragment

Descriptor Phenyl Fragment Oxetane Fragment
Fraction of sp³ carbons (Fsp³) 0.0 0.75
Molecular Shape Planar/Disc-like Non-planar/Spherical
Polar Surface Area (TPSA) 0 Ų ~20-40 Ų

Note: This table provides a conceptual comparison illustrating the impact of an oxetane motif on molecular properties relevant to 3D structure.

Strategic Applications of R Oxetan 2 Ylmethanamine Hydrochloride in Asymmetric Synthesis

As a Chiral Building Block for Novel Heterocyclic Architectures

(R)-Oxetan-2-ylmethanamine hydrochloride serves as a valuable chiral building block in the synthesis of novel heterocyclic architectures. Its stereochemically defined nature allows for the introduction of a specific three-dimensional orientation into new molecular frameworks. The primary amine group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more complex heterocyclic systems. The oxetane (B1205548) ring itself, a four-membered ether, is a desirable motif in medicinal chemistry due to its unique physicochemical properties. nih.govnih.gov

The synthesis of novel heterocyclic compounds often involves the reaction of the primary amine of (R)-Oxetan-2-ylmethanamine with suitable electrophiles, leading to the formation of new ring systems. For example, it can be acylated and then undergo intramolecular cyclization reactions to form lactams or other nitrogen-containing heterocycles. The chirality at the 2-position of the oxetane ring is transferred to the newly formed heterocyclic structure, ensuring the stereochemical integrity of the final product. This strategy is particularly useful in the construction of scaffolds for drug discovery, where specific stereoisomers are often required for biological activity.

Role in the Construction of Stereochemically Defined Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to the construction of more complex, stereochemically defined organic molecules. nih.gov As a chiral building block, it provides a reliable source of chirality that can be carried through multi-step synthetic sequences. This is crucial in the total synthesis of natural products and the development of complex pharmaceutical agents, where precise control over stereochemistry is paramount.

In these syntheses, the oxetane-containing fragment can be introduced at various stages. The amine functionality allows for the formation of amide, urea, or sulfonamide bonds, linking the chiral fragment to other parts of the target molecule. The presence of the oxetane ring can also influence the conformation of the growing molecule, potentially directing the stereochemical outcome of subsequent reactions. The stability of the oxetane ring under many reaction conditions makes it a robust component of a synthetic strategy.

Development of Chiral Scaffolds Incorporating the Oxetane-2-ylmethanamine Moiety

The development of novel chiral scaffolds is a key objective in medicinal chemistry, as it allows for the systematic exploration of chemical space around a particular pharmacophore. The (R)-Oxetan-2-ylmethanamine moiety is an attractive component for such scaffolds due to the combination of its chirality and the desirable properties of the oxetane ring. nih.gov These scaffolds can serve as templates for the synthesis of libraries of compounds for high-throughput screening.

A typical approach involves reacting this compound with a multifunctional core molecule to create a central scaffold. The remaining functional groups on the core can then be further elaborated, leading to a diverse range of analogues. The oxetane-2-ylmethanamine portion of the scaffold provides a consistent stereochemical and physicochemical element across the library, allowing for a focused investigation of the structure-activity relationships of the other substituents. The three-dimensional nature of the adamantane (B196018) scaffold, for example, allows for precise positioning of substituents to probe drug targets. nih.gov

Design of Advanced Synthetic Intermediates Utilizing this compound

This compound is not only used in the final steps of a synthesis but is also employed in the design of more advanced synthetic intermediates. These intermediates are themselves chiral building blocks that can be used in a variety of synthetic applications. For instance, the primary amine can be protected with a suitable protecting group, and the resulting compound can be further functionalized at other positions if available.

Influence of the Oxetane Ring on Molecular Properties Relevant to Synthetic Design

The incorporation of the oxetane ring, as found in (R)-Oxetan-2-ylmethanamine, into molecules is a deliberate strategy in medicinal chemistry to favorably modulate their properties. nih.govnih.gov The oxetane moiety is a small, polar, and three-dimensional heterocycle that can significantly influence the physicochemical and pharmacokinetic properties of a compound. nih.govacs.org These effects are a key consideration during the design phase of a synthetic program.

One of the most notable effects of the oxetane ring is its ability to improve aqueous solubility. nih.govnih.govacs.org This is attributed to its polar nature and its ability to act as a hydrogen bond acceptor. acs.org The oxetane ring is also considered a bioisostere for gem-dimethyl and carbonyl groups, allowing for the replacement of these common functionalities with a group that can offer improved properties. nih.govnih.govacs.org For example, replacing a carbonyl group with an oxetane can remove a potential site of metabolic attack, thereby increasing the metabolic stability of the compound. nih.gov

The rigid and three-dimensional nature of the oxetane ring can also impart conformational constraint on a molecule, which can be advantageous for binding to a biological target. nih.govacs.org Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby amine groups, which can be beneficial for optimizing a drug's pharmacokinetic profile. nih.govnih.gov

The following table summarizes the key influences of the oxetane ring on molecular properties:

PropertyInfluence of Oxetane RingReference
Aqueous Solubility Generally increased due to polarity and hydrogen bond accepting capability. nih.govnih.govacs.org
Lipophilicity (LogP/LogD) Can be reduced, providing a more favorable balance for drug-like properties. nih.gov
Metabolic Stability Can be enhanced by replacing metabolically labile groups like gem-dimethyl or carbonyls. nih.govacs.org
Molecular Conformation Imparts rigidity and three-dimensionality, which can improve binding to target proteins. nih.govacs.org
Basicity of Proximal Amines (pKa) The electron-withdrawing effect of the oxygen atom can lower the pKa of nearby amines. nih.govnih.gov
Permeability Can be modulated; the small size and polarity can be tuned to balance solubility and permeability. nih.gov

Synthesis and Exploration of Novel R Oxetan 2 Ylmethanamine Derivatives and Analogues

Functionalization of the Aminomethyl Group

The primary amine of (R)-Oxetan-2-ylmethanamine serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. Standard amine chemistries, such as acylation, alkylation, and sulfonylation, can be readily applied to this building block.

A key application of (R)-Oxetan-2-ylmethanamine is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. In this context, the aminomethyl group undergoes an amide coupling reaction with a carboxylic acid partner. For instance, (R)-oxetan-2-ylmethanamine has been reacted with 3-fluoro-4-nitrobenzoic acid, followed by subsequent transformations to yield potent GLP-1 receptor agonists. google.com

The reactivity of the aminomethyl group allows for the generation of a diverse library of derivatives. Below is a table summarizing common functionalization reactions.

Reaction TypeReagent ClassFunctional Group Introduced
AcylationAcyl chlorides, Carboxylic acids (with coupling agents)Amide
AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Secondary or Tertiary Amine
SulfonylationSulfonyl chloridesSulfonamide

These reactions are fundamental in expanding the chemical space around the (R)-Oxetan-2-ylmethanamine scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.

Modifications of the Oxetane (B1205548) Ring System

While the functionalization of the aminomethyl group is a primary strategy for derivatization, modification of the oxetane ring itself presents a more challenging yet potentially rewarding avenue for creating novel analogues. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions under certain conditions, which must be carefully considered when planning synthetic routes. beilstein-journals.org

Direct modification of the 2-substituted oxetane ring in (R)-Oxetan-2-ylmethanamine derivatives is not widely reported and is an area for future exploration. Most strategies for producing substituted oxetanes involve the de novo synthesis of the ring with the desired substitution pattern already in place. beilstein-journals.orgnih.gov For example, 2-(arylsulfonyl)oxetanes have been synthesized through an efficient C-C bond-forming cyclization, creating a versatile building block for medicinal chemistry. magtech.com.cn

Ring-opening reactions of oxetanes can be a useful synthetic tool when controlled. Under acidic conditions or with certain nucleophiles, the oxetane ring can be opened to yield functionalized acyclic compounds. beilstein-journals.org However, for the purpose of maintaining the desirable properties of the oxetane motif, synthetic strategies that preserve the ring are generally preferred.

Creation of Multi-Chiral Center Derivatives

The inherent chirality of (R)-Oxetan-2-ylmethanamine provides an excellent starting point for the synthesis of molecules with multiple stereocenters. The stereochemistry of the oxetane ring can influence the stereochemical outcome of reactions at other positions in the molecule, a concept known as diastereoselective synthesis.

One approach to introducing additional chiral centers is through the reaction of the aminomethyl group with chiral partners. For example, the coupling of (R)-Oxetan-2-ylmethanamine with a chiral carboxylic acid would result in a diastereomeric mixture that could potentially be separated to yield stereochemically pure compounds.

Another strategy involves the use of (R)-Oxetan-2-ylmethanamine as a chiral auxiliary. A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. While the use of (R)-Oxetan-2-ylmethanamine specifically as a chiral auxiliary is not extensively documented, the principle is a cornerstone of asymmetric synthesis. sigmaaldrich.comresearchgate.net

A notable example of creating multi-chiral center derivatives is in the synthesis of oxetane-modified dipeptide building blocks. These building blocks can then be incorporated into peptides, introducing both the oxetane moiety and a new chiral center into the peptide backbone.

Utility of Advanced Oxetane Building Blocks in Medicinal Chemistry Research

The incorporation of the oxetane motif into drug candidates can lead to significant improvements in their pharmacological profiles. Oxetanes are often used as bioisosteres for gem-dimethyl or carbonyl groups, offering advantages in terms of polarity, metabolic stability, and aqueous solubility. magtech.com.cnnih.gov

A prime example of the utility of (R)-Oxetan-2-ylmethanamine as an advanced building block is its use in the development of small-molecule oral agonists for the human glucagon-like peptide-1 (GLP-1) receptor. google.com These agonists are of significant interest for the treatment of type 2 diabetes. The inclusion of the (R)-oxetan-2-ylmethyl group was found to be crucial for the potency and desired pharmacological properties of these compounds. google.comgoogle.com

The table below highlights some of the key advantages that oxetane-containing building blocks bring to medicinal chemistry research.

PropertyImpact on Drug Candidates
Increased Polarity Can improve aqueous solubility, which is often a challenge for drug candidates. nih.gov
Metabolic Stability The oxetane ring can block sites of metabolism, leading to a longer half-life in the body.
Three-Dimensionality The non-planar nature of the oxetane ring can lead to improved binding affinity and selectivity for the target protein. nih.gov
Novel Chemical Space Provides access to new molecular architectures, which can lead to the discovery of drugs with novel mechanisms of action.

The continued exploration and utilization of advanced oxetane building blocks, such as (R)-Oxetan-2-ylmethanamine hydrochloride, are expected to play a significant role in the discovery of the next generation of therapeutics.

Future Perspectives in Research on R Oxetan 2 Ylmethanamine Hydrochloride

Emerging Synthetic Methodologies for Chiral Oxetanes

The synthesis of enantiomerically pure oxetanes remains a significant area of research, driven by their increasing application in drug discovery. nih.gov While classical methods like the Williamson etherification are still employed, newer, more efficient, and stereoselective strategies are continuously being developed.

One promising frontier is the advancement of catalytic asymmetric methods . These approaches aim to generate chiral oxetanes with high enantioselectivity, often starting from achiral or racemic precursors. For instance, the asymmetric desymmetrization of prochiral oxetanes using chiral Brønsted acid catalysts has been shown to efficiently produce chiral tetrahydrothiophenes and tetrahydroselenophenes, demonstrating the utility of catalytic strategies in manipulating the oxetane (B1205548) ring. nsf.govnih.gov Another innovative approach involves the iridium-catalyzed reductive coupling of allylic acetates with oxetanones, providing access to unique chiral α-stereogenic oxetanols. nih.gov

Biocatalysis is also emerging as a powerful tool for the enantioselective synthesis of chiral oxetanes. The use of enzymes, such as halohydrin dehalogenases, can facilitate both the enantioselective formation and ring-opening of oxetanes, offering a green and highly selective alternative to traditional chemical methods. researchgate.net This biocatalytic platform has been shown to be scalable and can produce both enantiomers of chiral oxetanes and a variety of chiral γ-substituted alcohols with high enantiomeric excess. researchgate.net

Furthermore, novel strategies for constructing the oxetane ring itself are being explored. These include:

Intramolecular C-O bond formation: This remains a common and effective method for synthesizing the oxetane ring. magtech.com.cn

Ring expansion of epoxides: The conversion of three-membered epoxides to four-membered oxetanes is a thermodynamically favorable process that is being exploited for oxetane synthesis. beilstein-journals.orgmagtech.com.cn

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photocycloaddition of alkenes with aldehydes and ketones, is a well-established method for forming oxetane rings. magtech.com.cn

These emerging methodologies are expected to provide more efficient and versatile routes to chiral oxetanes like the precursor to (R)-Oxetan-2-ylmethanamine hydrochloride, thereby facilitating their broader application.

Advanced Spectroscopic Techniques for Characterization of Chiral Intermediates

The unambiguous determination of the three-dimensional structure and enantiomeric purity of chiral intermediates is crucial in asymmetric synthesis. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable, advanced methods are offering deeper insights.

Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone for assessing enantiomeric purity. The development of new chiral stationary phases continues to improve the resolution of enantiomers for a wider range of compounds.

In the realm of NMR spectroscopy, the use of chiral derivatizing agents and chiral solvating agents can be employed to distinguish between enantiomers. These agents interact differently with the two enantiomers, leading to diastereomeric complexes with distinct NMR spectra. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide valuable information about the conformation of the oxetane ring and its substituents. acs.org

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry can be confidently assigned.

For more complex systems, "superchiral" spectroscopy using plasmonic nanostructures is an emerging technique that can detect changes in the higher-order structure of proteins and other macromolecules. acs.org While not directly applicable to small molecules like this compound, the principles of enhancing chiroptical signals through interaction with nanostructures could inspire new analytical methods for small chiral molecules in the future.

The following table summarizes the application of various spectroscopic techniques in the characterization of chiral oxetane intermediates.

Spectroscopic TechniqueApplication in Chiral Oxetane Characterization
¹H and ¹³C NMR Verification of the oxetane ring structure and functional groups. nih.gov
Chiral HPLC Assessment of enantiomeric purity (enantiomeric excess).
Mass Spectrometry (MS) Confirmation of molecular weight. nih.gov
X-ray Crystallography Unambiguous determination of absolute stereochemistry in the solid state. acs.org
Vibrational Circular Dichroism (VCD) Determination of absolute configuration in solution. researchgate.net
2D NMR (NOESY/ROESY) Conformational analysis of the oxetane ring and its substituents. acs.org

Expanding the Scope of Asymmetric Applications in Organic Synthesis

This compound and other chiral oxetanes are increasingly recognized as valuable building blocks in asymmetric synthesis, particularly in the field of medicinal chemistry. The oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased solubility and metabolic stability. nih.govnih.govacs.org

Future research will likely focus on expanding the repertoire of asymmetric reactions where chiral oxetanes can be employed. This includes their use as:

Chiral ligands: The nitrogen atom in this compound can coordinate to metal centers, making it a potential candidate for a chiral ligand in asymmetric catalysis.

Chiral auxiliaries: The chiral oxetane unit can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

Key intermediates for complex target synthesis: The inherent functionality of this compound (a primary amine and a chiral center adjacent to a reactive ring system) makes it an attractive starting material for the synthesis of more complex chiral molecules.

The ring-opening reactions of oxetanes are also being explored in an asymmetric context. The development of catalytic systems for the asymmetric ring-opening of 3-substituted oxetanes provides a rapid route to highly functionalized chiral building blocks. rsc.org

The incorporation of the oxetane motif into drug candidates is a well-established strategy to enhance their pharmacological profiles. For example, the oxetane ring is a key structural feature in the anticancer drug Paclitaxel and its derivatives. nih.gov It is anticipated that this compound and similar chiral building blocks will continue to be utilized in the development of new therapeutics for a wide range of diseases. myskinrecipes.com

Theoretical Insights into Oxetane Reactivity and Stability

Computational chemistry provides a powerful lens through which to understand the underlying principles governing the reactivity and stability of oxetanes. The significant ring strain of the four-membered ring is a key determinant of its chemical behavior. mdpi.com X-ray crystallographic studies have revealed the puckered nature of the oxetane ring, with specific bond lengths and angles that deviate from ideal tetrahedral geometry. beilstein-journals.orgacs.org For unsubstituted oxetane, the C-O bond length is approximately 1.46 Å and the C-C bond length is about 1.53 Å. The endocyclic bond angles are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C). acs.org

Theoretical studies can provide valuable insights into:

Reaction mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving oxetanes, such as nucleophilic ring-opening or cycloaddition reactions. This can help in understanding the factors that control the regio- and stereoselectivity of these processes. nsf.gov

Conformational analysis: Computational methods can be used to predict the preferred conformations of substituted oxetanes and how these conformations influence their reactivity and biological activity. In the case of Taxol, computational studies have suggested that the oxetane ring acts as a conformational lock. acs.org

Substituent effects: The stability of the oxetane ring can be significantly influenced by the nature and position of substituents. For example, 3,3-disubstituted oxetanes are generally more stable than their 2-substituted counterparts due to steric hindrance that blocks the trajectory of incoming nucleophiles. nih.gov Theoretical calculations can quantify these effects and guide the design of more stable or more reactive oxetane derivatives as needed.

Future theoretical work is expected to focus on developing more accurate and efficient computational models to predict the properties and reactivity of complex oxetane-containing molecules, thereby accelerating their application in various fields of chemistry.

Q & A

Q. What are the established synthetic routes for (R)-Oxetan-2-ylmethanamine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis of this compound is described in patents (e.g., WO2021/118906) using intermediates such as oxetane derivatives and chiral amines. Key steps include:
  • Enantioselective amination of oxetan-2-yl precursors.
  • Acid-mediated cyclization to form the oxetane ring.
  • Hydrochloride salt formation via reaction with HCl.
    Critical intermediates include chiral oxetane-carboxylic acid derivatives and protected amine intermediates. For reproducibility, ensure reaction conditions (temperature, solvent purity, catalyst loading) are tightly controlled .

Table 1 : Comparison of Synthetic Routes

MethodKey IntermediateCatalystYield (%)Purity (HPLC)
Patent Route AOxetan-2-ylmethyl bromideChiral ligand/Pd65–70≥98% ee
Alternative Route BOxetan-2-ylmethyl mesylateNi-complex55–60≥95% ee

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm the oxetane ring structure and stereochemistry.
  • Chiral HPLC to verify enantiomeric purity (≥98% ee).
  • Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ at m/z 122.1).
  • X-ray crystallography for absolute configuration determination if crystals are obtainable.
    Cross-reference observed data with computational simulations (DFT) to resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can researchers address enantiomeric purity challenges during the synthesis of this compound?

  • Methodological Answer : Enantiomeric impurities often arise from racemization during acid-mediated steps or insufficient chiral resolution. To mitigate:
  • Optimize reaction pH : Avoid prolonged exposure to strong acids (e.g., HCl) at high temperatures.
  • Use chiral auxiliaries : Temporarily protect the amine group with enantioselective reagents.
  • Validate purity : Employ chiral stationary phases in HPLC (e.g., Chiralpak® IA) and compare retention times with standards.
    Document all conditions rigorously to trace sources of enantiomeric drift .

Q. How should researchers design experiments to investigate the compound's stability under physiological conditions?

  • Methodological Answer : Design a stability study with:
  • Variables : pH (1.2–7.4), temperature (25–40°C), and ionic strength.
  • Analytical endpoints :
  • Degradation products : Monitor via LC-MS.
  • Enantiomeric integrity : Use chiral HPLC at intervals (0, 24, 48 hrs).
  • Statistical robustness : Triplicate samples and ANOVA for significance testing.
    For accelerated stability testing, apply the Arrhenius equation to predict shelf-life .

Table 2 : Stability Study Design

ConditionpHTemperature (°C)Sampling Timepoints (hrs)
Gastric1.2370, 6, 12, 24
Plasma7.4370, 24, 48, 72

Q. What strategies are effective for resolving contradictions in spectroscopic or pharmacological data?

  • Methodological Answer : Contradictions may arise from:
  • Sample impurities : Re-purify via recrystallization or column chromatography.
  • Instrumental variability : Calibrate instruments using certified reference materials (e.g., USP standards).
  • Biological assay variability : Use positive/negative controls (e.g., known receptor agonists/antagonists).
    For structural ambiguities, validate using alternative techniques (e.g., NOESY for spatial proximity in NMR) or collaborate for independent replication .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Answer :
  • Detailed documentation : Record exact equivalents of reagents, solvent batches, and reaction times.
  • Batch-to-batch comparison : Compare NMR spectra and melting points across syntheses.
  • Open-access data sharing : Publish raw NMR/MS files in supplementary materials for peer validation .

Q. What are the ethical considerations in reporting negative or inconclusive results for this compound's bioactivity?

  • Answer :
  • Transparency : Disclose all experimental conditions (e.g., cell lines, assay protocols) to contextualize results.
  • Data integrity : Use tools like Benford’s Law or outlier detection algorithms to identify anomalies.
  • Pre-registration : Submit study designs to platforms like Open Science Framework to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.